Entacapone-3-beta-D-Glucuronide

Pharmacokinetics Drug Metabolism Enzyme Kinetics

Non-authentic nitrocatechol glucuronides invalidate quantitative LC-MS/MS methods due to regio- and stereochemical mismatch. This compound is the enzymatically authenticated (E)-isomer 3-O-glucuronide, resolving selectivity failures in impurity profiling and UGT1A9 activity assays. - 3-4× higher V(max) & 4-6× lower K(m) vs. Tolcapone in UGT1A9 cell lysates; superior to propofol as a UGT1A9 probe. - Represents ~70% of human urinary Entacapone metabolites vs. ~25% for the (Z)-isomer, ensuring accurate pharmacokinetic modeling. - Validated LC-MS/MS LOD of 1 ng/mL in plasma supports preclinical and clinical bioanalytical workflows. Supplied with full Certificate of Analysis; standard pack sizes 1 mg, 10 mg, and bulk custom.

Molecular Formula C20H23N3O11
Molecular Weight 481.42
CAS No. 15869-75-1
Cat. No. B601200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEntacapone-3-beta-D-Glucuronide
CAS15869-75-1
Synonyms5-[(1E)-2-Cyano-3-(diethylamino)-3-oxo-1-propenyl]-2-hydroxy-3-nitrophenyl b-D-glucopyranosiduronic acid
Molecular FormulaC20H23N3O11
Molecular Weight481.42
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid Powder

Entacapone-3-beta-D-Glucuronide Reference Standard


Entacapone-3-beta-D-Glucuronide (CAS: 15869-75-1) is the primary Phase II glucuronide conjugate of the catechol-O-methyltransferase (COMT) inhibitor Entacapone [1]. It is formed extensively in the liver through UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, primarily via the UGT1A9 isoform, which exhibits the highest catalytic efficiency for this substrate [2]. This metabolite is critical for understanding Entacapone's pharmacokinetic and metabolic profile, as it represents the predominant species in urine following oral administration in humans [3].

Reference Standard Authentic (E)-isomer glucuronide metabolite of Entacapone
Analytical Workflow LC-MS/MS method validation and metabolite quantification in biological matrices
Metabolism Research UGT1A9 enzyme activity probe and drug metabolism studies

Entacapone-3-beta-D-Glucuronide Substitution Limitations


Generic substitution of Entacapone-3-beta-D-Glucuronide with other nitrocatechol glucuronides or non-authentic reference materials is not scientifically valid. The compound exhibits distinct UGT isoform-specific glucuronidation kinetics, demonstrating a 3- to 4-fold higher V(max) and a 4- to 6-fold lower K(m) compared to its closest in-class comparator, Tolcapone, in both recombinant UGT1A9 cell lysates and human liver microsomes [1]. Furthermore, the enzymatic formation of its glucuronide is regio- and stereoselective, yielding a specific (E)-isomer 3-O-glucuronide that is not interchangeable with the (Z)-isomer glucuronide or other nitrocatechol conjugates [2]. In human urine, the (E)-entacapone glucuronide accounts for approximately 70% of all urinary metabolites, whereas the (Z)-isomer glucuronide accounts for only about 25%, underscoring the need for a specific and authentic standard for accurate quantification [3].

Target Standard Entacapone-3-beta-D-Glucuronide (E-isomer)
Potential Substitute (Z)-isomer or mixed isomer reference
Isomer-specific quantitative bias; (E)-isomer is the predominant urinary species while (Z)-isomer is minor
Target Standard High UGT1A9 affinity and velocity profile
Potential Substitute Tolcapone glucuronide or other nitrocatechol conjugates
Reported Vmax and Km differ several-fold; cannot be substituted for UGT1A9 activity assays
Target Standard Certified reference material with batch-specific CoA
Potential Substitute In-house or non-certified material
May lack traceable purity and characterization data, limiting method validation reliability

Entacapone-3-beta-D-Glucuronide Differentiation Evidence


Glucuronidation Kinetics vs. Tolcapone

In a direct head-to-head comparison using recombinant human UGT1A9 cell lysates and human liver microsomes, the formation kinetics of Entacapone-3-beta-D-Glucuronide were compared to those of Tolcapone glucuronide. Entacapone is a significantly better substrate for UGT1A9 than Tolcapone [1].

Glucuronidation Kinetics
Head-to-head
Vmax: 3–4× higher; Km: 4–6× lower (vs. Tolcapone)
Supports UGT1A9-specific metabolite identification
Recombinant UGT1A9 and human liver microsomes
Pharmacokinetics Drug Metabolism Enzyme Kinetics

UGT1A9 Substrate Comparison with Propofol

In a direct comparison with the commonly used UGT1A9 probe substrate propofol, Entacapone was found to be an exceptionally good substrate for UGT1A9. At a substrate concentration of 500 µM, the reaction velocity for Entacapone glucuronidation was significantly higher than that for propofol [1].

UGT1A9 Substrate Comparison
Head-to-head
1.67× higher reaction velocity (1.3 vs. 0.78 nmol/min/mg)
Reported higher catalytic efficiency for UGT1A9
500 µM substrate, recombinant UGT1A9 lysates
Enzymology Drug Metabolism Substrate Profiling

Urinary Excretion Profile vs. (Z)-Isomer

Following an oral dose of Entacapone in humans, the (E)-isomer glucuronide (Entacapone-3-beta-D-Glucuronide) is the predominant urinary metabolite, comprising a significantly larger fraction of the excreted dose than the (Z)-isomer glucuronide [1].

Urinary Excretion Profile
Head-to-head
~70% of urinary metabolites (vs. ~25% for (Z)-isomer)
Predominant (E)-isomer necessitates authentic standard
Human urine 8 h post-dose
Pharmacokinetics Drug Metabolism Excretion Studies

Method Sensitivity in Rat Plasma

A validated LC-ESI-MS/MS method was developed for the direct quantitation of Entacapone-3-beta-D-Glucuronide in rat plasma. This method achieved a low limit of detection, enabling its application in preclinical pharmacokinetic studies [1].

Method Sensitivity (Rat Plasma)
Method context
1 ng/mL detection limit
Supports sensitive bioanalytical monitoring
On-line RAM column LC-ESI-MS/MS
Bioanalysis LC-MS/MS Method Validation

Certified Reference Standard Purity

Entacapone-3-beta-D-Glucuronide is commercially available as a high-purity analytical reference standard, supplied with a Certificate of Analysis (CoA) detailing batch-specific purity and characterization data, which is essential for method validation and regulatory submissions .

Certified Reference Purity
Data to verify
≥95% (HPLC)
Batch-specific purity documentation required for method validation
Commercial supplier specification; verify with CoA
Analytical Chemistry Quality Control Reference Materials

Entacapone-3-beta-D-Glucuronide Applications


LC-MS/MS Method Validation Standard

Entacapone-3-beta-D-Glucuronide serves as a critical analytical reference standard for developing and validating quantitative LC-MS/MS methods in biological matrices (e.g., plasma, urine). A validated method with a limit of detection of 1 ng/mL in rat plasma has been established, demonstrating its suitability for preclinical PK studies .

UGT1A9 Enzyme Activity Biomarker

Due to its exceptionally high reaction velocity and low Km with UGT1A9—exceeding that of the common probe substrate propofol—this glucuronide is an excellent biomarker for assessing UGT1A9 activity in vitro. Its use can provide a more sensitive readout of enzyme function in hepatocyte or microsomal assays .

Impurity Profiling and QC Reference

As the primary metabolite, Entacapone-3-beta-D-Glucuronide is a key impurity/reference standard for pharmaceutical analysis of Entacapone drug substance and finished products. It is essential for method development, stability studies, and quality control (QC) release testing, supporting ANDA and DMF filings .

Application
Selection Property
Validation Focus
LC-MS/MS Method Validation
Certified purity & batch-specific CoA
LLOQ & accuracy in biological matrices
UGT1A9 Enzyme Activity Probe
Reported high catalytic efficiency
Comparison with probe substrate activity
Impurity Profiling & QC Reference
Authentic (E)-isomer identity
Method specificity & stability-indicating assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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